

Application of Isotetrandrine in Patch-Clamp Electrophysiology: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Isotetrandrine	
Cat. No.:	B10761902	Get Quote

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Introduction

Isotetrandrine, a bis-benzylisoquinoline alkaloid, is a stereoisomer of tetrandrine. While extensive research using patch-clamp electrophysiology has characterized the effects of tetrandrine on various ion channels, specific data on **isotetrandrine** remains limited. However, comparative studies provide valuable insights into its potential modulatory effects on ion channels, particularly those involved in calcium signaling.

This document provides a detailed overview of the known applications of **isotetrandrine** in electrophysiological studies and offers protocols based on studies of both **isotetrandrine** and its well-characterized isomer, tetrandrine. The information on tetrandrine is included to serve as a reference and guide for designing experiments with **isotetrandrine**, given their structural similarity. Patch-clamp electrophysiology is the gold-standard technique for investigating the direct effects of compounds like **isotetrandrine** on ion channels, allowing for real-time measurement of ion currents and detailed analysis of a drug's potency and mechanism of action.

Quantitative Data Summary



The following tables summarize the available quantitative data for **isotetrandrine** and comparative data for its isomer, tetrandrine, from patch-clamp and related functional studies.

Table 1: Inhibitory Effects of Isotetrandrine on $\alpha 1$ -Adrenoceptor and Calcium-Dependent Processes

Parameter	Cell/Tissue Type	Isotetrandrine IC50/Ki	Tetrandrine IC50/Ki	Reference
[3H]prazosin binding (Ki)	Rat cerebral cortical membranes	1.6 ± 0.4 μM	0.69 ± 0.12 μM	[1]
Noradrenaline- induced contraction (Ca2+-free)	Rat isolated aorta	174.9 μΜ	252.8 μΜ	[1]
Spontaneous contraction by extracellular Ca2+	Rat isolated aorta	19.6 μΜ	11.6 μΜ	[1]
Refilling of noradrenaline- sensitive Ca2+ stores	Rat isolated aorta	14.9 μΜ	7.4 μΜ	[1]

Table 2: Inhibitory Effects of Tetrandrine on Various Ion Channels (for comparative reference)

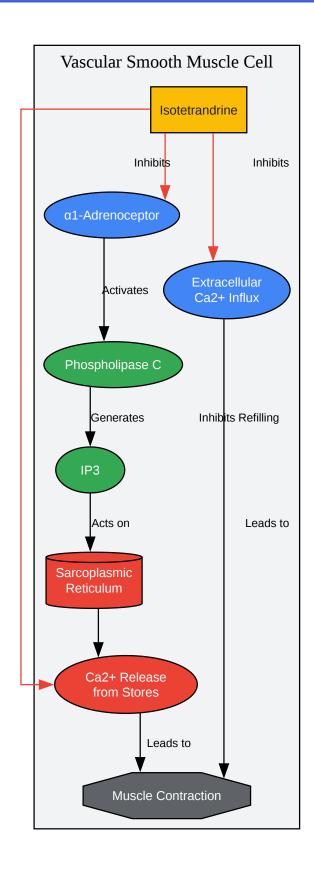


Ion Channel	Cell Type	Tetrandrine IC50	Effect	Reference
L-type Ca2+ Current	Neonatal rat ventricular cells	Concentration- dependent	Inhibition	[2]
T-type Ca2+ Current	Neonatal rat ventricular cells	Concentration- dependent	Inhibition	[2]
Non-inactivating Ca2+ Current	Rat neurohypophysia I nerve terminals	10.1 μΜ	Voltage- and dose-dependent inhibition	[3]
Maxi-Ca2+- activated K+ Channel	Rat neurohypophysia I nerve terminals	0.21 μΜ	Decreased channel-open probability	[3]

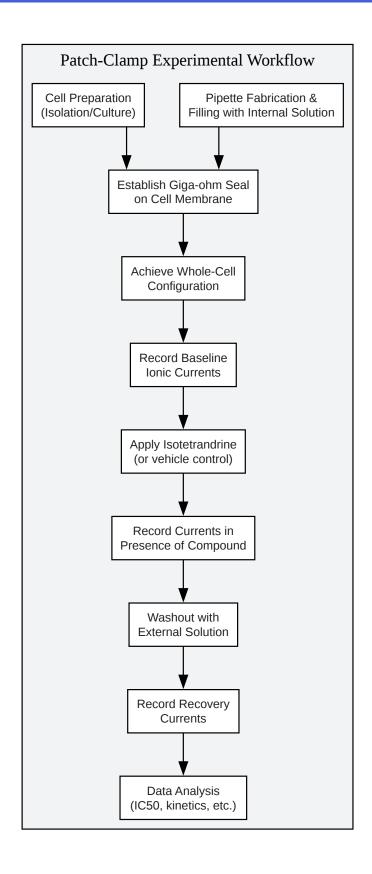
Signaling Pathways and Experimental Workflow Proposed Signaling Pathway of Isotetrandrine in Vascular Smooth Muscle

Based on the available data, **isotetrandrine** likely interferes with calcium signaling pathways in vascular smooth muscle cells, contributing to vasorelaxation. This involves both the inhibition of calcium influx and the modulation of intracellular calcium release.









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References

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- 2. Tetrandrine inhibits both T and L calcium channel currents in ventricular cells PubMed [pubmed.ncbi.nlm.nih.gov]
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